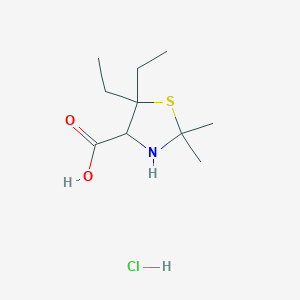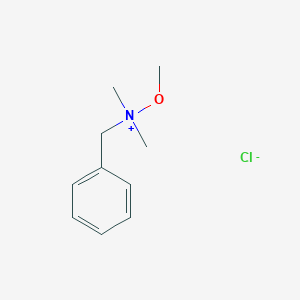
Benzyl(methoxy)dimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(methoxy)dimethylammonium chloride is a quaternary ammonium compound characterized by the presence of a benzyl group, a methoxy group, and two methyl groups attached to a central nitrogen atom. This compound is known for its surfactant properties and is widely used in various industrial and scientific applications due to its antimicrobial and surface-active properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl(methoxy)dimethylammonium chloride typically involves the reaction of benzyl chloride with dimethylamine in the presence of a methoxy group. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods: Industrial production of this compound often involves the alkylation of tertiary amines with benzyl chloride in the presence of a methoxy group. The reaction is usually conducted in a solvent such as ethanol or water, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Benzyl(methoxy)dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and acids are used for substitution reactions.
Major Products Formed:
Oxidation: Benzyl alcohols and benzaldehydes.
Reduction: Benzylamines.
Substitution: Halogenated benzyl compounds.
Scientific Research Applications
Benzyl(methoxy)dimethylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology experiments for its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial formulations and disinfectants.
Industry: Utilized in the production of detergents, fabric softeners, and other cleaning agents.
Mechanism of Action
The mechanism of action of benzyl(methoxy)dimethylammonium chloride primarily involves its surfactant properties. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is facilitated by the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium chloride: Known for its surfactant and antimicrobial properties.
Dodecylbenzenesulfonic acid: A surfactant with similar applications in detergents and cleaning agents.
Uniqueness: Benzyl(methoxy)dimethylammonium chloride is unique due to the presence of the methoxy group, which enhances its surface activity and antimicrobial properties compared to other quaternary ammonium compounds .
Properties
CAS No. |
64183-65-9 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
benzyl-methoxy-dimethylazanium;chloride |
InChI |
InChI=1S/C10H16NO.ClH/c1-11(2,12-3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QXIYTJDFFXEKCG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)
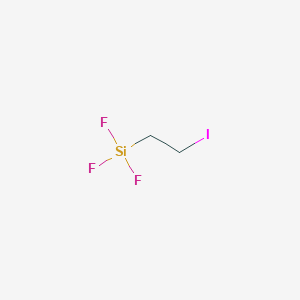

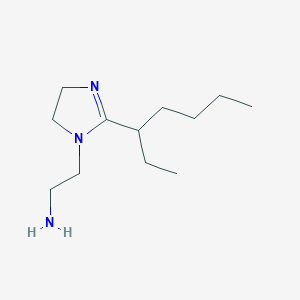
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)

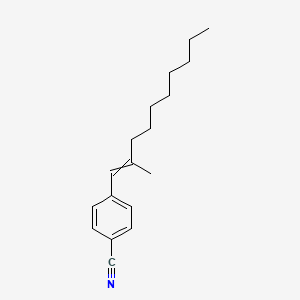
![2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole](/img/structure/B14508880.png)

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)

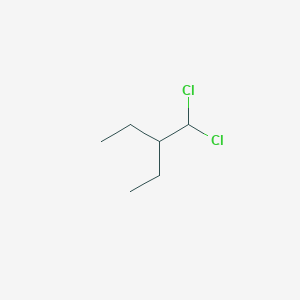
![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
